molecular formula C7H4ClNO B101650 4-Chlorobenzonitrile oxide CAS No. 15500-74-0

4-Chlorobenzonitrile oxide

Cat. No.: B101650
CAS No.: 15500-74-0
M. Wt: 153.56 g/mol
InChI Key: BZOYCUFNPVCWJG-UHFFFAOYSA-N
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Description

4-Chlorobenzonitrile oxide is an organic compound with the molecular formula C7H4ClNO. It is a derivative of benzonitrile, where a chlorine atom is substituted at the para position of the benzene ring. This compound is of significant interest in organic chemistry due to its reactivity and applications in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorobenzonitrile oxide can be synthesized through the chlorination of substituted benzaldoxime followed by dehydrohalogenation in a basic medium . The typical synthetic route involves the following steps:

Industrial Production Methods: Industrial production of this compound often involves the ammoxidation of 4-chlorotoluene. This process includes the reaction of 4-chlorotoluene with ammonia and oxygen at high temperatures in the presence of a catalyst to produce 4-chlorobenzonitrile, which can then be converted to its oxide form .

Chemical Reactions Analysis

Scientific Research Applications

4-Chlorobenzonitrile oxide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chlorobenzonitrile oxide in cycloaddition reactions involves the formation of a zwitterionic intermediate. This intermediate undergoes a non-concerted two-stage one-step mechanism to form the final product. The reaction is characterized by total chemo- and regioselectivity, with the global electron density transfer indicating some polar character .

Comparison with Similar Compounds

  • 4-Bromobenzonitrile oxide
  • 3-Bromobenzonitrile oxide
  • 4-Nitrobenzonitrile oxide
  • 3-Nitrobenzonitrile oxide
  • 4-Fluorobenzonitrile oxide
  • Piperonal nitrile oxide

Uniqueness: 4-Chlorobenzonitrile oxide is unique due to its specific reactivity patterns and the ability to form a variety of heterocyclic compounds through cycloaddition reactions. Its chlorine substituent at the para position influences its chemical behavior, making it distinct from other nitrile oxides .

Properties

IUPAC Name

4-chlorobenzonitrile oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO/c8-7-3-1-6(2-4-7)5-9-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOYCUFNPVCWJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#[N+][O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70165791
Record name Benzonitrile, 4-chloro-, N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15500-74-0
Record name Benzonitrile, 4-chloro-, N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015500740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 4-chloro-, N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3.57 g (37 mmol) of triethylamine in 30 ml of dry dimethylformamide were added during 10 minutes while stirring and cooling at 10° C. to a solution of 6.33 g (33.3 mmol) of 4-chlorobenzene N-hydroxycarboximidoyl chloride in 60 ml of dry dimethylformamide. After 1 hour at 20° C. the solution of 4-chlorobenzonitrile oxide formed was poured into water and filtered off. The moist solid was dissolved in 150 ml of diethyl ether and dried twice with 10 g of molecular sieve (3A) each time. The ethereal solution was filtered and there were added thereto at 5° C. 6.56 g (36.6 mmol) of methyl 2-propynyloxy-2-methylpropionate in 25 ml of diethyl ether. After 24 hours the ether was removed and the product was purified by column chromatography on 220 g of silica gel using hexane/ethyl acetate (4:1) and then hexane/ethyl acetate (2:1) for the elution. There were obtained 4.67 g of methyl 2-[[3-(4-chlorophenyl)-5-isoxazolyl]methoxy]-2-methylpropionate in the form of a colourless oil having a purity of 99% according to high pressure liquid chromatography.
Quantity
3.57 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
6.33 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-Chlorobenzonitrile oxide react with different molecules, and what determines the outcome of these reactions?

A: this compound acts as a "dipole" in a specific type of reaction known as a 1,3-dipolar cycloaddition. [, ] Essentially, it readily forms a ring structure by connecting with another molecule possessing suitable characteristics, termed a "dipolarophile." [, ] Research has shown that this compound reacts with various dipolarophiles, including acrylonitrile, vinyl acetate, and allyl bromide, leading to the formation of novel cycloadducts. [] The exact outcome of these reactions, particularly which product is preferentially formed (regioselectivity), is determined by a combination of factors, including the electronic and structural properties of both the this compound and the reacting dipolarophile. [, ]

Q2: How do scientists predict the regioselectivity of this compound reactions?

A: Theoretical calculations play a crucial role in understanding and predicting the regioselectivity of this compound cycloaddition reactions. [, ] By employing computational methods like density functional theory (DFT) and calculating activation energies, researchers can assess the relative ease of different reaction pathways. [, ] Additionally, theoretical calculations of 13C NMR chemical shifts, a technique used to characterize molecules, provide valuable data that can be compared to experimental observations to confirm the structure of the resulting cycloadducts. [] This approach enables scientists to predict the most likely products of these reactions, providing valuable insights for synthetic chemists and guiding the design of novel compounds. [, ]

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